Paraherquamide

Descripción general

Descripción

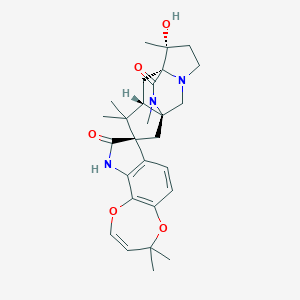

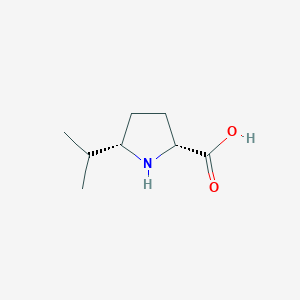

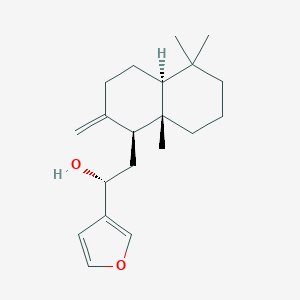

Paraherquamide is a potent anthelmintic natural product with a complex heptacyclic scaffold . It’s a polycyclic oxindole alkaloid, first isolated as a toxic metabolite from Penicillium paraherquei . It’s a secondary metabolite produced by Penicillium sp. and Aspergillus sp. fungi .

Synthesis Analysis

The syntheses and biosyntheses of the paraherquamide and brevianamide families of prenylated indole-derived alkaloids have been reviewed . It has been proposed that the unique bicyclo[2.2.2]diazaoctan ring system that is common to this family of natural products, arises by a biological intramolecular Diels–Alder cycloaddition reaction . A divergent route has been reported which has resulted in the synthesis of preparaherquamide .

Molecular Structure Analysis

Paraherquamide has a chemical formula of C28H35N3O5 and a molecular weight of 493.5946 g/mol . The Paraherquamide molecule contains a total of 77 bonds. There are 42 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 5 nine-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, 2 ethers (aromatic), and 1 Pyrrolidine .

Chemical Reactions Analysis

The unique bicyclo[2.2.2]diazaoctan ring system that is common to this family of natural products, arises by a biological intramolecular Diels–Alder cycloaddition reaction . The flavin monooxygenase PhqK was found to catalyze spirocycle formation through two parallel pathways in the biosynthesis of paraherquamides A and G .

Physical And Chemical Properties Analysis

Paraherquamide has a chemical formula of C28H35N3O5 and a molecular weight of 493.5946 g/mol . The Paraherquamide molecule contains a total of 77 bonds. There are 42 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 5 nine-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, 2 ethers (aromatic), and 1 Pyrrolidine .

Aplicaciones Científicas De Investigación

Anthelmintic Activity

Paraherquamide A is known for its anthelmintic activity . It has been demonstrated to be effective against parasitic nematodes, such as Trichostrongylus colubriformi . The compound induces rapid flaccid paralysis in these parasites without affecting ATP concentration, indicating a possible action on the nervous system or neuromuscular system .

Selectivity for L-type Nicotinic Acetylcholine Receptors (nAChRs)

Paraherquamide A acts selectively on the nematode L-type nAChRs . This selectivity is of significant interest, as it could potentially be leveraged for the development of more targeted anthelmintic treatments .

Structural Studies

The structure of Paraherquamide A has been determined through X-ray crystallography . This structural information is crucial for understanding the compound’s mechanism of action and for the design of related compounds .

Studies on Mutant Caenorhabditis elegans

Paraherquamide A has been used in studies on mutant Caenorhabditis elegans nematodes . These studies help to further elucidate the compound’s mechanism of action and its effects on different types of nAChRs .

Broad-Spectrum Anthelmintic Activity

Paraherquamide A and related compounds have been tested on a variety of parasitic nematodes, establishing their broad-spectrum anthelmintic activity .

Potential for Drug Design

The selective action of Paraherquamide A on L-type nAChRs, along with the structural information obtained through X-ray crystallography, creates a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes .

Mecanismo De Acción

Target of Action

Paraherquamide A, a polycyclic oxindole alkaloid, acts selectively on the nematode L-type nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system of nematodes .

Mode of Action

Paraherquamide A interacts with its targets, the L-type nAChRs, in a selective manner . The compound has a higher efficacy for the levamisole-sensitive L-type nAChR than the nicotine-sensitive N-type nAChR . This selectivity is believed to be due to the structural features of loop C, loop E, and loop F of the orthosteric receptor binding site .

Biochemical Pathways

It’s known that the compound interferes with the cholinergic neurotransmission in parasitic nematodes . This disruption of neurotransmission leads to paralysis and death of the nematodes .

Result of Action

The primary molecular effect of Paraherquamide A is the selective inhibition of L-type nAChRs . This leads to a disruption of signal transmission in the nervous system of the nematodes, resulting in paralysis and death . The cellular effects would include a disruption of normal cellular functions due to the paralysis of the organism.

Direcciones Futuras

The results of the studies create a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes . The divergent route that has been devised provided access to a wide range of prenylated indole alkaloids that are differently substituted on the cyclic amine core .

Propiedades

IUPAC Name |

(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZZDDLIOJPDKX-ITKQZBBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998607 | |

| Record name | 1',9-Dihydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9'-tetrahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paraherquamide | |

CAS RN |

77392-58-6 | |

| Record name | Paraherquamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077392586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1',9-Dihydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9'-tetrahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARAHERQUAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72VB4E4KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Paraherquamide A in nematodes?

A1: Paraherquamide A acts as a nicotinic acetylcholine receptor (nAChR) antagonist in nematodes. [] Specifically, it exhibits selectivity for the L-type nAChRs over the N-type nAChRs. []

Q2: How does Paraherquamide A's antagonism of nAChRs lead to its anthelmintic effect?

A2: By blocking cholinergic neuromuscular transmission, PHQ induces flaccid paralysis in nematodes. [] This paralysis disrupts the parasite's ability to feed and reproduce, ultimately leading to its elimination.

Q3: Which nematode species are particularly susceptible to Paraherquamide A's anthelmintic activity?

A3: Paraherquamide A demonstrates high efficacy against a range of gastrointestinal nematodes, including drug-resistant strains of Haemonchus contortus and Trichostrongylus colubriformis. [, ]

Q4: What is the molecular formula and weight of Paraherquamide A?

A4: The molecular formula of Paraherquamide A is C28H35N3O4, and its molecular weight is 477.6 g/mol. []

Q5: What spectroscopic techniques are typically employed to characterize Paraherquamide A?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, along with Mass Spectrometry (MS), are commonly used to elucidate the structure of PHQ and its analogs. [, , ]

Q6: How do structural modifications of Paraherquamide A impact its anthelmintic activity?

A6: Minor alterations to the PHQ structure can significantly affect its potency. For instance, substituting the C-14 methyl group or altering the stereochemistry at C-14 substantially reduces its activity. [] Conversely, the reduction of PHQ to 2-deoxy-paraherquamide (derquantel) retains its anthelmintic activity while improving its safety profile. [, ]

Q7: Which structural features contribute to the L-type nAChR selectivity observed with Paraherquamide A?

A7: Crystallographic studies of PHQ complexed with acetylcholine binding protein (AChBP) reveal that loop C, loop E, and loop F within the receptor's orthosteric binding site play crucial roles in its L-type nAChR selectivity. []

Q8: How is Paraherquamide A metabolized in different animal species?

A8: Paraherquamide A undergoes extensive metabolism, with significant species-dependent variations. Sheep and gerbils primarily metabolize PHQ at the pyrrolidine moiety, yielding active metabolites. In contrast, dogs metabolize the dioxepene group, leading to inactive metabolites and potentially explaining the compound's lack of efficacy in this species. []

Q9: What in vitro assays are employed to assess Paraherquamide A's anthelmintic activity?

A9: The Caenorhabditis elegans motility assay is widely used to evaluate PHQ's anthelmintic potential in vitro. [] Additionally, muscle tension and microelectrode recordings in isolated Ascaris suum body wall segments provide insights into its mechanism of action. []

Q10: Which animal models are commonly used to investigate Paraherquamide A's efficacy and safety?

A10: Sheep and gerbils serve as primary animal models for studying PHQ's anthelmintic activity and pharmacokinetic profile. [, , ]

Q11: Are there known cases of nematode resistance to Paraherquamide A or its derivatives?

A11: While PHQ demonstrates efficacy against some drug-resistant nematode strains, the potential for resistance development remains a concern. Combining derquantel with abamectin, a macrocyclic lactone with a distinct mode of action, aims to mitigate resistance selection in commercial formulations like Startect. []

Q12: What are the known toxicological effects of Paraherquamide A in mammals?

A12: Paraherquamide A exhibits species-dependent toxicity. While generally safe in ruminants like sheep, it can induce severe toxicosis in dogs at doses far below those tolerated by ruminants. [] This toxicity is attributed to its antagonistic effects on mammalian nicotinic acetylcholine receptors, particularly alpha3 ganglionic and muscle-type subtypes. []

Q13: What tools and resources are essential for advancing research on Paraherquamide A and related compounds?

A13: Continued research on PHQ necessitates access to advanced analytical techniques like high-resolution NMR and MS, along with bioassays, cell lines, and animal models. Computational chemistry tools for structure-based drug design and QSAR modeling can further accelerate the development of novel anthelmintic agents.

Q14: What are some significant milestones in the research and development of Paraherquamide A as an anthelmintic agent?

A14: Key milestones include the isolation of PHQ from Penicillium paraherquei, elucidation of its structure, identification of its target and mechanism of action, and the development of the semi-synthetic derivative derquantel with improved safety. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)